2-methylhexa-3,5-diyn-2-amine hydrochloride 2-methylhexa-3,5-diyn-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2503204-42-8
VCID: VC11521090
InChI: InChI=1S/C7H9N.ClH/c1-4-5-6-7(2,3)8;/h1H,8H2,2-3H3;1H
SMILES:
Molecular Formula: C7H10ClN
Molecular Weight: 143.61 g/mol

2-methylhexa-3,5-diyn-2-amine hydrochloride

CAS No.: 2503204-42-8

Cat. No.: VC11521090

Molecular Formula: C7H10ClN

Molecular Weight: 143.61 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-methylhexa-3,5-diyn-2-amine hydrochloride - 2503204-42-8

Specification

CAS No. 2503204-42-8
Molecular Formula C7H10ClN
Molecular Weight 143.61 g/mol
IUPAC Name 2-methylhexa-3,5-diyn-2-amine;hydrochloride
Standard InChI InChI=1S/C7H9N.ClH/c1-4-5-6-7(2,3)8;/h1H,8H2,2-3H3;1H
Standard InChI Key MGNXZSZQTUXXMY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C#CC#C)N.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s backbone consists of a hexa-3,5-diynyl chain (CCCC-\text{C}\equiv\text{C}-\text{C}\equiv\text{C}-) with a methyl group and an amine moiety at the second carbon position. The hydrochloride salt form enhances stability by neutralizing the basic amine group. Key structural identifiers include:

  • SMILES Notation: CC(C)(C#CC#C)N.Cl

  • InChI Key: MGNXZSZQTUXXMY-UHFFFAOYSA-N

  • Molecular Formula: C7H10ClN\text{C}_7\text{H}_{10}\text{ClN}

The linear arrangement of the triple bonds creates a rigid, rod-like geometry, which is critical for its electronic properties and reactivity .

Spectroscopic and Collision Cross-Section Data

Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into its gas-phase behavior:

Adductm/zPredicted CCS (Ų)
[M+H]+108.08078151.3
[M+Na]+130.06272158.8
[M+NH4]+125.10732152.0
[M-H]-106.06622139.3

These values are essential for mass spectrometry-based identification and quantification in complex mixtures .

Synthesis and Reactivity

Synthetic Pathways

While detailed protocols remain proprietary, the synthesis likely involves:

  • Alkyne Coupling Reactions: Glaser-Hay coupling, a copper-catalyzed oxidative dimerization of terminal alkynes, could form the diyne backbone . For example, similar compounds like 2-methyl-6-phenylhexa-3,5-diyn-2-ol are synthesized via this method .

  • Amine Functionalization: Quaternization of the intermediate amine with hydrochloric acid yields the hydrochloride salt, improving stability and solubility.

Reactivity Profile

The compound’s conjugated diyne system and amine group enable diverse reactions:

  • Cycloadditions: The triple bonds may participate in [2+2] or [4+2] cycloadditions to form strained cycloalkynes or aromatic systems.

  • Nucleophilic Substitution: The amine group can undergo alkylation or acylation to generate derivatives for drug discovery.

  • Coordination Chemistry: The rigid diyne skeleton may act as a ligand for transition metals, facilitating catalytic applications .

Physicochemical Properties

Stability and Solubility

The hydrochloride salt form reduces volatility and enhances hygroscopic stability compared to the free amine. It is soluble in polar solvents like water and methanol but insoluble in non-polar solvents.

Thermal Behavior

While experimental data on melting/boiling points are unavailable, the conjugated triple bonds suggest high thermal stability, akin to related diynes that decompose above 200°C .

Applications in Research and Industry

Pharmaceutical Development

The amine functionality and diyne system make this compound a candidate for:

  • Antibacterial Agents: Structural analogs, such as quaternized aminochitosan derivatives, exhibit >90% inhibition against pathogens like Escherichia coli and Staphylococcus aureus .

  • Kinase Inhibitors: Rigid diynes can mimic ATP-binding motifs in enzymes, enabling targeted drug design.

Materials Science

  • Conductive Polymers: The π\pi-conjugated system may enhance electron transport in organic semiconductors.

  • Metal-Organic Frameworks (MOFs): As a linker, the diyne could stabilize porous architectures for gas storage or catalysis .

Recent Research Advancements

Drug Delivery Systems

Ongoing research explores diyne-containing hydrogels for controlled drug release, leveraging their photopolymerization under UV light.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator